molecular formula C20H30O4 B1249152 5,6-Ep-15S-HETE

5,6-Ep-15S-HETE

Cat. No. B1249152
M. Wt: 334.4 g/mol
InChI Key: YNHSGCYEQVDEOY-UZDWIPAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Ep-15S-HETE is an oxylipin that is the (5S,6S)-epoxy-(15S)-hydroxy derivative of 7E,9E,11Z,13E-icosa-7,9,11,13-tetraenoic acid. It has a role as a metabolite. It is a polyunsaturated fatty acid, an oxylipin and a long-chain fatty acid.

Scientific Research Applications

1. Role in Airway Epithelial Cells

15-HETE, a major lipoxygenase metabolite of arachidonic acid produced by human airway epithelial cells, has been shown to be rapidly metabolized and incorporated into cellular lipids. In human tracheal epithelial cells, 15-HETE is primarily incorporated into phosphatidylinositol, suggesting a potential role in cellular signaling processes within the respiratory system (Alpert & Walenga, 1993).

2. Synthesis by Endothelial Cells

15-HETE is synthesized by human umbilical vein endothelial cells from arachidonic acid, indicating its possible involvement in vascular functions and endothelial cell behavior. This synthesis is enhanced by stimuli like thrombin, suggesting a response mechanism to certain physiological conditions (Gorman et al., 1985).

3. Implications in Dermatological Conditions

The generation of 15-HETE in dermis from uninvolved psoriatic skin is significantly less compared to normal dermis. This reduced formation of 15-HETE, which can inhibit synthesis of certain inflammatory mediators, might contribute to the development of psoriasis (Kragballe et al., 1986).

4. Inflammatory Regulation

15-HETE may play a role in inflammation, as evidenced by its ability to inhibit leukotriene B4-induced neutrophil migration across endothelium. This suggests that 15-HETE may act as an endogenous inhibitor of certain inflammatory processes (Takata et al., 1994).

5. Role in Hematopoiesis

15-HETE production appears to be an essential step in the action of erythropoietin on erythroid progenitor cells, suggesting a significant role in hematopoiesis and the development of blood cells (Beckman et al., 1987).

6. Interaction with Epidermal Activities

15-HETE formation by dermal fibroblasts may regulate important epidermal activities by inhibiting the formation of certain inflammatory and proliferative mediators in the epidermis (Kragballe et al., 1986).

7. Association with Airway Epithelium

In human bronchi, 15(S)-HETE is the major arachidonic acid metabolite and is associated predominantly with airway epithelium. Its elevated levels in asthmatic patients suggest a potential role in airway inflammation (Kumlin et al., 1990).

8. Biotechnological Production

15-HETE can be produced biotechnologically using soybean lipoxygenase, showcasing its potential for large-scale production for research and therapeutic purposes (Kim, Shin, & Oh, 2014).

9. Potential in Signal Transduction

15-HETE can substitute in the phosphoinositide signaling pathway, indicating its possible role in modulating cell signaling mechanisms, particularly in endothelial cells (Legrand et al., 1991).

properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

4-[(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]oxiran-2-yl]butanoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1

InChI Key

YNHSGCYEQVDEOY-UZDWIPAXSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O)O

SMILES

CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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